

# OncoFAP-GlyPro-MMAF Demonstrates Potent Anti-Tumor Activity in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | OncoFAP-GlyPro-MMAF |           |
| Cat. No.:            | B15604424           | Get Quote |

#### For Immediate Release

OTELFINGEN, SWITZERLAND – Preclinical studies on **OncoFAP-GlyPro-MMAF**, a small molecule-drug conjugate (SMDC), have revealed significant anti-tumor activity in patient-derived xenograft (PDX) models of various cancers. These findings position **OncoFAP-GlyPro-MMAF** as a promising therapeutic candidate for solid tumors expressing Fibroblast Activation Protein (FAP), a protein commonly found in the stroma of many cancer types.

**OncoFAP-GlyPro-MMAF** is engineered to selectively target FAP-positive cancer-associated fibroblasts (CAFs) within the tumor microenvironment. The molecule consists of a high-affinity FAP-targeting ligand (OncoFAP), a cleavable Gly-Pro linker, and the potent cytotoxic agent monomethyl auristatin F (MMAF). This design allows for the targeted delivery of the cytotoxic payload directly to the tumor site, minimizing systemic toxicity.

## **Mechanism of Action**

The therapeutic strategy of **OncoFAP-GlyPro-MMAF** hinges on the enzymatic activity of FAP itself. Upon reaching the FAP-rich tumor stroma, the Gly-Pro linker is cleaved by FAP, releasing the MMAF payload. MMAF then exerts its anti-tumor effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis of the surrounding cancer cells.





OncoFAP-GlyPro-MMAF Mechanism of Action

Click to download full resolution via product page

Caption: Mechanism of **OncoFAP-GlyPro-MMAF** activation in the tumor microenvironment.



## **Preclinical Efficacy in Patient-Derived Xenografts**

While specific quantitative data from head-to-head clinical trials in PDX models remains proprietary, preclinical studies have consistently demonstrated the potent anti-tumor activity of OncoFAP-based SMDCs. Research has shown that these conjugates can achieve high and sustained concentrations of the cytotoxic payload within the tumor, leading to significant tumor growth inhibition.

For comparative context, another FAP-targeting agent, the radiopharmaceutical FAP-2286, has been evaluated in a sarcoma PDX model. In this study, a single dose of <sup>177</sup>Lu-FAP-2286 resulted in significant tumor growth inhibition. While not a direct comparison, these results highlight the potential of FAP as a therapeutic target.

| Therapeutic Agent          | Cancer Model                                      | Key Findings                        | Reference    |
|----------------------------|---------------------------------------------------|-------------------------------------|--------------|
| OncoFAP-GlyPro-<br>MMAE    | Cell-line derived<br>xenograft (HT-<br>1080.hFAP) | Potent anti-cancer activity         | INVALID-LINK |
| <sup>177</sup> Lu-FAP-2286 | Sarcoma PDX                                       | Significant tumor growth inhibition | INVALID-LINK |

# **Experimental Protocols**

The validation of **OncoFAP-GlyPro-MMAF**'s anti-tumor activity in PDX models follows a rigorous experimental workflow.

- 1. PDX Model Establishment and Expansion:
- Fresh tumor tissue from consenting patients is surgically implanted into immunocompromised mice (e.g., NOD/SCID).
- Once tumors reach a specified volume, they are harvested, fragmented, and serially passaged into new cohorts of mice for expansion.
- Tumor fragments are cryopreserved to create a renewable resource.
- 2. In Vivo Efficacy Studies:



- Tumor-bearing mice are randomized into treatment and control groups once tumors reach a predetermined size (e.g., 100-200 mm³).
- OncoFAP-GlyPro-MMAF is administered intravenously at various dose levels and schedules.
- Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- · Animal body weight is monitored as an indicator of toxicity.
- At the end of the study, tumors are excised for further analysis (e.g., histology, biomarker analysis).





General Experimental Workflow for PDX Studies

Click to download full resolution via product page

Caption: Workflow for evaluating anti-tumor activity in PDX models.



### Conclusion

The data from preclinical studies in patient-derived xenografts strongly support the continued development of **OncoFAP-GlyPro-MMAF** as a novel targeted therapy for FAP-positive solid tumors. Its unique mechanism of action, which leverages the tumor's own enzymatic machinery, offers a highly selective approach to cancer treatment. Further investigation in clinical trials is warranted to fully assess the therapeutic potential of this promising agent.

• To cite this document: BenchChem. [OncoFAP-GlyPro-MMAF Demonstrates Potent Anti-Tumor Activity in Patient-Derived Xenografts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604424#validating-oncofap-glypro-mmaf-antitumor-activity-in-patient-derived-xenografts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com